molecular formula C19H17ClFNO2 B11298791 1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-fluorobenzyl)methanamine

1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-fluorobenzyl)methanamine

Cat. No.: B11298791
M. Wt: 345.8 g/mol
InChI Key: YJMMTNIRHILAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-fluorobenzyl)methanamine is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and benzylamine moieties suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-fluorobenzyl)methanamine typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 3-chloro-4-methoxyphenylacetic acid, under acidic conditions.

    Substitution Reactions:

    Amine Formation: The final step involves the formation of the methanamine group, which can be introduced via reductive amination using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-fluorobenzyl)methanamine can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-fluorobenzyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the furan and benzylamine moieties suggests it could engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-chlorobenzyl)methanamine: Similar structure but with a different substituent on the benzyl group.

    1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-fluorobenzyl)methanamine is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom, in particular, can influence its lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C19H17ClFNO2

Molecular Weight

345.8 g/mol

IUPAC Name

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C19H17ClFNO2/c1-23-19-8-4-14(10-17(19)20)18-9-7-16(24-18)12-22-11-13-2-5-15(21)6-3-13/h2-10,22H,11-12H2,1H3

InChI Key

YJMMTNIRHILAIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.